molecular formula C13H15NO B159461 2-(7-Methoxynaphthalen-1-yl)ethanamine CAS No. 138113-09-4

2-(7-Methoxynaphthalen-1-yl)ethanamine

Cat. No. B159461
Key on ui cas rn: 138113-09-4
M. Wt: 201.26 g/mol
InChI Key: YXDUMIVUPSVYLB-UHFFFAOYSA-N
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Patent
US08143449B2

Procedure details

480 mg of the compound obtained in Step B dissolved in THF (20 ml) are introduced into a reactor, followed by 2 eq. of AlCl3 and finally, slowly, 6 eq. of BH3.THF solution, and the reaction mixture is stirred for 2.5 hours. Water (12 ml) is then added, followed by 25 ml of 1N sodium hydroxide solution together with 800 mg of solid sodium hydroxide, and three extractions with methyl tert-butyl ether (20 ml) are carried out. The solvents are then dried over Na2SO4 and then evaporated off to yield the title product in the form of a yellow oil in a yield of 80% and with a chemical purity of 95%.
Name
compound
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[C:13](=O)[C:14]([NH2:16])=O)=[CH:5][CH:4]=1.[Al+3].[Cl-].[Cl-].[Cl-].B.C1COCC1.O>C1COCC1>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[CH2:13][CH2:14][NH2:16])=[CH:5][CH:4]=1 |f:1.2.3.4,5.6|

Inputs

Step One
Name
compound
Quantity
480 mg
Type
reactant
Smiles
COC1=CC=C2C=CC=C(C2=C1)C(C(=O)N)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a reactor
EXTRACTION
Type
EXTRACTION
Details
followed by 25 ml of 1N sodium hydroxide solution together with 800 mg of solid sodium hydroxide, and three extractions with methyl tert-butyl ether (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solvents are then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated off

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=CC=C(C2=C1)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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